molecular formula C34H55N11O9 B12605279 L-Alanyl-L-threonyl-L-tryptophyl-L-lysyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 873440-72-3

L-Alanyl-L-threonyl-L-tryptophyl-L-lysyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12605279
CAS No.: 873440-72-3
M. Wt: 761.9 g/mol
InChI Key: ALBRWNUYXYVUIO-UCRVUNTRSA-N
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Description

L-Alanyl-L-threonyl-L-tryptophyl-L-lysyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide composed of six amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-threonyl-L-tryptophyl-L-lysyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid, L-Alanine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, L-Threonine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-Tryptophan, L-Lysine, L-Threonine, and N5-(diaminomethylidene)-L-Ornithine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., bacteria or yeast) for expression and subsequent purification.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-threonyl-L-tryptophyl-L-lysyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Alkyl halides or acyl chlorides.

Major Products

    Oxidation: Kynurenine derivatives.

    Reduction: Free thiol-containing peptides.

    Substitution: Alkylated or acylated peptides.

Scientific Research Applications

L-Alanyl-L-threonyl-L-tryptophyl-L-lysyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Mechanism of Action

The mechanism of action of L-Alanyl-L-threonyl-L-tryptophyl-L-lysyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may modulate biological pathways by binding to these targets, altering their activity and downstream signaling events.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-threonyl-L-tryptophyl-L-lysyl-L-threonyl-L-ornithine: Lacks the diaminomethylidene modification.

    L-Alanyl-L-threonyl-L-tryptophyl-L-lysyl-L-threonyl-L-arginine: Contains arginine instead of ornithine.

Uniqueness

L-Alanyl-L-threonyl-L-tryptophyl-L-lysyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to the presence of the diaminomethylidene group on the ornithine residue, which may confer distinct chemical and biological properties compared to similar peptides.

Properties

CAS No.

873440-72-3

Molecular Formula

C34H55N11O9

Molecular Weight

761.9 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C34H55N11O9/c1-17(36)28(48)44-26(18(2)46)32(52)43-25(15-20-16-40-22-10-5-4-9-21(20)22)30(50)41-23(11-6-7-13-35)29(49)45-27(19(3)47)31(51)42-24(33(53)54)12-8-14-39-34(37)38/h4-5,9-10,16-19,23-27,40,46-47H,6-8,11-15,35-36H2,1-3H3,(H,41,50)(H,42,51)(H,43,52)(H,44,48)(H,45,49)(H,53,54)(H4,37,38,39)/t17-,18+,19+,23-,24-,25-,26-,27-/m0/s1

InChI Key

ALBRWNUYXYVUIO-UCRVUNTRSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)N)O

Canonical SMILES

CC(C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)N)O

Origin of Product

United States

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